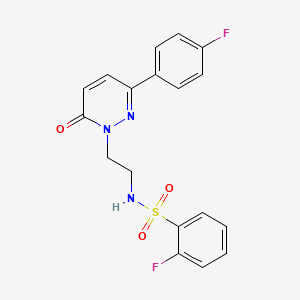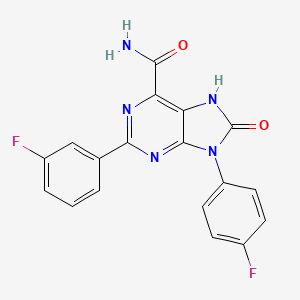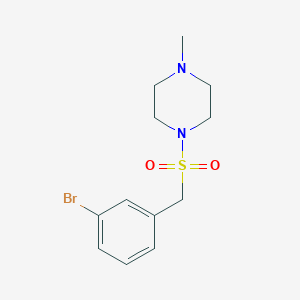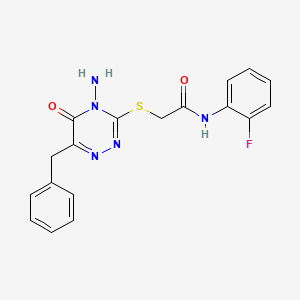![molecular formula C20H21N3O3S2 B2984978 N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 942002-72-4](/img/structure/B2984978.png)
N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sulfonamide Derivatives : Research has demonstrated the synthesis of various sulfonamide derivatives, highlighting methodologies that could be applicable to N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide. These methods involve intricate reactions that yield compounds with potential electrophysiological activities and antimicrobial properties (Morgan et al., 1990), (Adhami et al., 2012).
Cyclic Sulfonamide Synthesis : Another avenue of research involves the synthesis of cyclic sulfonamides through Diels-Alder reactions, presenting a method that could be adapted for generating benzothiazole sulfonamide structures (Greig et al., 2001).
Biological Activity and Potential Applications
Antimalarial and Anticancer Properties : Investigations into the biological activity of sulfonamides have identified their potential in treating diseases such as malaria and cancer. These studies focus on the antimalarial activity of sulfonamide derivatives and their application in cancer therapy, demonstrating the broad therapeutic potential of these compounds (Fahim & Ismael, 2021), (Yılmaz et al., 2015).
Antimicrobial and Antifungal Effects : The antimicrobial and antifungal activities of benzothiazole and sulfonamide derivatives further highlight the utility of these compounds in addressing various infections. This research underscores the importance of chemical synthesis in developing new antimicrobial agents (Sych et al., 2019).
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-2-10-23(12-14)28(25,26)17-7-4-15(5-8-17)20(24)22-16-6-9-19-18(11-16)21-13-27-19/h4-9,11,13-14H,2-3,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCKVQVFWDBXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)

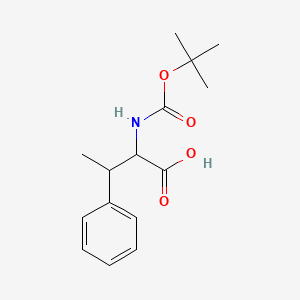

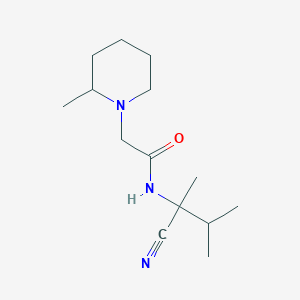
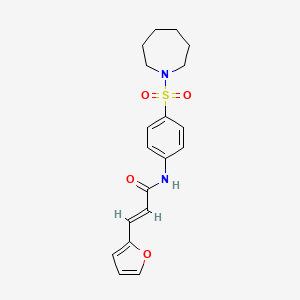
![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)

